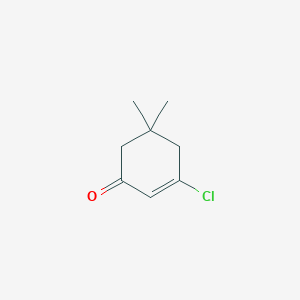

3-Chloro-5,5-dimethyl-2-cyclohexen-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO/c1-8(2)4-6(9)3-7(10)5-8/h3H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYTYJGMJDIKEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169966 | |

| Record name | 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17530-69-7 | |

| Record name | 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017530697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E73W928G5O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Intermediate

3-Chloro-5,5-dimethyl-2-cyclohexen-1-one, identified by its CAS number 17530-69-7 , is a highly functionalized cyclic enone that serves as a pivotal intermediate in advanced organic synthesis.[1][2][3] Its structure incorporates a reactive α,β-unsaturated carbonyl system and a vinyl chloride moiety, making it a potent bis(electrophile) suitable for a wide range of chemical transformations.[4][5] The gem-dimethyl group at the 5-position provides steric hindrance that can influence regioselectivity in reactions and enhances the compound's stability.[4] This guide offers a comprehensive overview of its synthesis, reactivity, applications, and handling, grounded in established chemical literature.

Core Compound Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 17530-69-7 | [1][2][3][6] |

| Molecular Formula | C₈H₁₁ClO | [1][2][6] |

| Molecular Weight | 158.63 g/mol | [1][2] |

| IUPAC Name | 3-Chloro-5,5-dimethylcyclohex-2-en-1-one | [6] |

| Appearance | Colorless to pale yellow liquid | [4][7] |

| Boiling Point | 72°C @ 5 mmHg[7]; 95°C @ 18 mmHg[8] | [7][8] |

| Density | ~1.09 g/cm³ | [1][3] |

Synthesis: From Dimedone to a Key Building Block

The most prevalent and efficient synthesis of this compound begins with the readily available starting material, 5,5-dimethyl-1,3-cyclohexanedione (dimedone). The core of this transformation involves the conversion of one of the ketone's enolizable carbonyl groups into a vinyl chloride. Two primary methods are well-documented, with the choice of chlorinating agent being the key differentiator.

Method 1: The Oxalyl Chloride Protocol (High-Yield)

The use of oxalyl chloride is a superior method, noted for its high yield (often exceeding 90%) and clean reaction profile.[5][7][9] This procedure was notably described by Clark and Heathcock and has become a standard in organic synthesis literature.[7][9]

Causality of Reagent Choice: Oxalyl chloride is a highly effective chlorinating agent for converting β-dicarbonyl compounds to β-chloro-α,β-unsaturated ketones. The reaction proceeds via the formation of a Vilsmeier-Haack-type intermediate. The driving force is the release of gaseous byproducts (CO₂, CO, and HCl), which shifts the equilibrium towards the product and simplifies purification.

Caption: Synthesis workflow for this compound via the oxalyl chloride method.

Method 2: The Phosphorus Trichloride Protocol

An alternative, though often lower-yielding (around 40%), method employs phosphorus trichloride (PCl₃) as the chlorinating agent.[8]

Causality of Reagent Choice: PCl₃ is a classic reagent for converting enolizable ketones to vinyl chlorides. The reaction mechanism involves the formation of a phosphorous ester intermediate, which then eliminates to form the desired product. While effective, this method can be less clean than the oxalyl chloride route and may require more rigorous purification.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its dual electrophilic nature. The chlorine atom and the β-carbon of the enone system are both susceptible to nucleophilic attack.

-

Nucleophilic Substitution at C3: The vinyl chloride is reactive towards a variety of soft and hard nucleophiles. This allows for the direct replacement of the chlorine atom, providing access to a diverse array of 3-substituted cyclohexenones. This is a cornerstone of its use as a versatile intermediate.[4]

-

Michael Addition (1,4-Conjugate Addition) at C2: As a classic α,β-unsaturated ketone, the β-carbon is electrophilic and readily undergoes Michael addition with nucleophiles like organocuprates.

This bifunctional reactivity is powerfully exploited in spiroannelation reactions, where a bis(nucleophile) reagent can react in a single step to form two new carbon-carbon bonds, creating a spirocyclic system.[5]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 17530-69-7 [chemnet.com]

- 4. vision-biotech.com [vision-biotech.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3-Chloro-5,5-dimethylcyclohex-2-enone [webbook.nist.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. prepchem.com [prepchem.com]

3-Chloro-5,5-dimethyl-2-cyclohexen-1-one chemical properties

An In-depth Technical Guide to 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one: Properties, Synthesis, and Reactivity

Introduction

This compound is a versatile chlorinated cyclic enone that serves as a crucial intermediate in organic synthesis.[1] Its molecular structure, featuring a reactive α,β-unsaturated carbonyl system, a chlorine atom at the vinylic position, and a stabilizing gem-dimethyl group, makes it a valuable building block for constructing more complex molecules.[1][2] This guide offers a comprehensive overview of its chemical properties, synthesis, and reactivity, providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective application.

PART 1: Physicochemical and Spectroscopic Properties

The unique arrangement of functional groups in this compound dictates its physical characteristics and chemical behavior. It typically presents as a colorless to pale yellow liquid with limited solubility in water but good solubility in common organic solvents.[2]

Core Chemical Properties

A summary of the compound's key properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁ClO | [1][3][4][5][6] |

| Molecular Weight | 158.63 g/mol | [3][5][6][7] |

| CAS Number | 17530-69-7 | [3][4][5] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 72°C @ 5 mmHg | [3] |

| Density | 1.084 g/mL | [8] |

| IUPAC Name | 3-chloro-5,5-dimethylcyclohex-2-en-1-one | [5] |

| InChI | 1S/C8H11ClO/c1-8(2)4-6(9)3-7(10)5-8/h3H,4-5H2,1-2H3 | [2][4] |

| SMILES | CC1(C)CC(=O)C=C(Cl)C1 | [2][4] |

Spectroscopic Profile

The structure of this compound gives rise to a distinct spectroscopic signature:

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the conjugated ketone (C=O) at approximately 1700 cm⁻¹ and the carbon-carbon double bond (C=C) at around 1620 cm⁻¹.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show distinct signals for the vinylic proton, the methylene protons adjacent to the carbonyl and the gem-dimethyl group, and the singlet for the six protons of the two methyl groups.

-

¹³C NMR will display characteristic peaks for the carbonyl carbon, the two olefinic carbons (one bearing the chlorine), the quaternary carbon of the gem-dimethyl group, and the methylene carbons.

-

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

PART 2: Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound starts from the readily available cyclic diketone, 5,5-dimethyl-1,3-cyclohexanedione, also known as dimedone.[3][9][10] Dimedone itself is prepared via a Michael addition followed by an intramolecular condensation from mesityl oxide and diethyl malonate.[11][12][13]

Synthetic Workflow: Chlorination of Dimedone

The conversion of dimedone to the target chloroenone involves the treatment of the β-diketone with a chlorinating agent. Oxalyl chloride is a particularly effective reagent for this transformation, affording high yields.[3][14]

Caption: Workflow for the synthesis of the title compound from dimedone.

Experimental Protocol: Synthesis via Oxalyl Chloride

This protocol is adapted from the method described by Clark and Heathcock, which provides a high yield of the desired product.[3][14]

Materials:

-

5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) (15.0 g, 107 mmol)

-

Oxalyl chloride (27.2 g, 214 mmol)

-

Chloroform (40 ml)

Procedure:

-

Reaction Setup: Suspend dimedone (15.0 g) in chloroform (40 ml) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Slowly add oxalyl chloride (27.2 g) to the suspension at room temperature. Causality: The reaction is initiated by the enol form of dimedone attacking the electrophilic oxalyl chloride. The addition should be slow as it is accompanied by vigorous gas evolution (HCl and CO).

-

Reaction Progression: After the initial gas evolution subsides (approx. 10 minutes), stir the slurry at room temperature.

-

Heating: Heat the mixture to reflux for 20 minutes. This drives the reaction to completion, resulting in a clear yellow solution.

-

Workup and Purification: Cool the solution to room temperature. Concentrate the solution under reduced pressure to remove the solvent and excess oxalyl chloride.

-

Isolation: Purify the resulting residue by vacuum distillation (bp 72°C at 5 mm) to yield this compound as a colorless liquid (15.7 g, 92% yield).[3]

PART 3: Reactivity and Synthetic Applications

The reactivity of this compound is governed by its α,β-unsaturated carbonyl system and the vinyl chloride moiety.[1] This dual reactivity makes it a powerful intermediate for synthesizing a wide range of pharmaceutical and agrochemical compounds.[1]

Key Reactive Sites

The molecule possesses three primary sites susceptible to chemical transformation, enabling diverse synthetic strategies.

Caption: Key electrophilic sites for nucleophilic attack.

-

Carbonyl Carbon (1,2-Addition): Hard nucleophiles, such as Grignard reagents or organolithium compounds, can attack the electrophilic carbonyl carbon directly.

-

β-Carbon (1,4-Conjugate Addition): The presence of the electron-withdrawing carbonyl group makes the β-carbon electrophilic. Softer nucleophiles, like amines, thiols, and particularly organocuprates (e.g., lithium dialkylcuprates), preferentially attack this position in a Michael addition reaction.[1][15] This is a cornerstone reaction for forming new carbon-carbon bonds at the β-position.

-

Vinylic Carbon (Nucleophilic Substitution): The chlorine atom can be displaced by various nucleophiles, although this vinylic substitution can be less facile than on a saturated carbon. This pathway allows for the introduction of a wide array of functional groups at the C-3 position.

The gem-dimethyl group at the 5-position provides steric shielding to the adjacent methylene group and contributes to the overall stability of the ring system.[1]

PART 4: Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate safety precautions.

-

Hazards: The compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a fume hood.[6] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6] Avoid breathing vapors or mist.[6]

-

Storage: Store in a cool, dry place in a tightly sealed container.[6]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[6]

References

-

Vision Biotech. 3 Chloro-5, 5 Dimethyl, 2 Cyclohexen-1-one. [Link]

-

PrepChem.com. Synthesis of 3 -chloro-5,5-dimethyl-2-cyclohexene-1-one. [Link]

-

OPUS 4. The Production of Isophorone. (2023-02-22). [Link]

-

Cheméo. 3-Chloro-5,5-dimethylcyclohex-2-enone (CAS 17530-69-7). [Link]

- Google Patents. US20130261343A1 - Method for producing isophorone.

-

MDPI. The Production of Isophorone. (2023-02-22). [Link]

-

ResearchGate. (PDF) The Production of Isophorone. (2023-02-13). [Link]

-

Scribd. Isophorone Production From Acetone | PDF. [Link]

-

Journal of Organic Chemistry. Preparation and reactions of .beta.-chloro-.alpha.,.beta.-unsaturated ketones. (1976). [Link]

-

PubChem. This compound. [Link]

-

PrepChem.com. Synthesis of 3-chloro-5,5-dimethylcyclohex-2-enone. [Link]

-

NIST WebBook. 3-Chloro-5,5-dimethylcyclohex-2-enone. [Link]

-

Chemsrc. This compound | CAS#:17530-69-7. (2025-08-26). [Link]

-

ChemSynthesis. This compound. (2025-05-20). [Link]

-

National Institutes of Health (NIH). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine - PMC. [Link]

-

LibreTexts Chemistry. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. [Link]

-

Organic Chemistry Portal. A Convenient Halogenation of α,β-Unsaturated Carbonyl Compounds with OXONE® and Hydrohalic Acid (HBr, HCl). [Link]

-

ACS Publications. Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine | Environmental Science & Technology. (2021-02-10). [Link]

-

Merck Index. 5,5-Dimethyl-1,3-cyclohexanedione. [Link]

-

Wikipedia. Dimedone. [Link]

-

Organic Syntheses. 5,5-dimethyl-1,3-cyclohexanedione. [Link]

-

StudyCorgi. Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione | Free Essay Example. (2025-02-13). [Link]

-

chemeurope.com. 5,5-dimethylcyclohexane-1,3-dione. [Link]

-

Journal of the Korean Chemical Society. Reaction of Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in the Presence of Surfactants in Water. [Link]

-

Reddit. Why is this not 3-chloro-2,4-dimethyl-cyclohexene? (2025-05-31). [Link]

Sources

- 1. vision-biotech.com [vision-biotech.com]

- 2. CAS 17530-69-7: this compound [cymitquimica.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Chloro-5,5-dimethylcyclohex-2-enone (CAS 17530-69-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound | C8H11ClO | CID 140243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. 3-Chloro-5,5-dimethylcyclohex-2-enone [webbook.nist.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. prepchem.com [prepchem.com]

- 10. prepchem.com [prepchem.com]

- 11. Dimedone - Wikipedia [en.wikipedia.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. studycorgi.com [studycorgi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

An In-depth Technical Guide to 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one: Synthesis, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-chloro-5,5-dimethyl-2-cyclohexen-1-one, a versatile bifunctional molecule utilized as a key intermediate in organic synthesis. We will delve into its molecular structure, established synthetic protocols, spectroscopic signature, and characteristic reactivity, offering insights valuable for its application in research and development.

Molecular Overview and Physicochemical Properties

This compound, with the molecular formula C₈H₁₁ClO, is a chlorinated cyclic enone.[1] Its structure incorporates a reactive α,β-unsaturated carbonyl system and a vinyl chloride moiety, making it a valuable synthon for further molecular elaboration.[1] The gem-dimethyl group at the 5-position provides steric hindrance and influences the molecule's conformational stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁ClO | [1][2] |

| Molecular Weight | 158.63 g/mol | [2] |

| Appearance | Pale yellow liquid or solid | [1] |

| Boiling Point | 95 °C at 18 mmHg; 72 °C at 5 mm | [3][4] |

| Density | 1.084 g/mL | [5] |

| CAS Number | 17530-69-7 | [6] |

Synthesis of this compound

The primary and most well-documented synthetic route to this compound commences with the readily available starting material, 5,5-dimethyl-1,3-cyclohexanedione, commonly known as dimedone.[7] The transformation involves the conversion of one of the ketone groups in the enol tautomer of dimedone into a vinyl chloride. This is typically achieved using various chlorinating agents.

Synthesis via Oxalyl Chloride

A high-yielding and common laboratory-scale synthesis utilizes oxalyl chloride as the chlorinating agent.[4] This method, as described by Clark and Heathcock, offers excellent conversion under relatively mild conditions.[4]

Experimental Protocol: Synthesis of this compound using Oxalyl Chloride [4]

-

Reaction Setup: In a fume hood, suspend dimedone (15.0 g, 107 mmol) in chloroform (40 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Reagent: Slowly add oxalyl chloride (27.2 g, 214 mmol) to the suspension. Vigorous gas evolution (HCl and CO) will be observed.

-

Reaction: After the initial gas evolution subsides (approximately 10 minutes of stirring at room temperature), heat the mixture to reflux for 20 minutes. The slurry will transform into a yellow solution.

-

Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent and excess oxalyl chloride.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid (bp 72 °C at 5 mmHg). This procedure typically results in a high yield (around 92%).[4]

Causality of Experimental Choices:

-

Oxalyl Chloride as Reagent: Oxalyl chloride is an effective reagent for this transformation as it readily converts the enol of dimedone to the corresponding vinyl chloride. The byproducts, HCl and CO, are gaseous and easily removed from the reaction mixture, simplifying purification.

-

Chloroform as Solvent: Chloroform is a suitable solvent as it is relatively inert to the reaction conditions and effectively dissolves the starting material and product.

-

Reflux: Heating the reaction to reflux ensures that the reaction proceeds to completion in a reasonable timeframe.

Diagram 1: Synthesis Workflow from Dimedone

Caption: Primary reaction pathways for the title compound.

Reactivity of the α,β-Unsaturated Ketone

The conjugated system of the enone makes it susceptible to nucleophilic attack at two positions: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition). The outcome of the reaction is dependent on the nature of the nucleophile and the reaction conditions.

-

Michael (1,4) Addition: Soft nucleophiles, such as enamines, Gilman reagents (organocuprates), and thiols, preferentially attack the β-carbon (C-4) of the enone system. [8]This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

-

1,2-Addition: Hard nucleophiles, such as organolithium and Grignard reagents, tend to attack the electrophilic carbonyl carbon directly.

Reactivity of the Vinyl Chloride

The chlorine atom at the 3-position is on an sp² hybridized carbon, making it a vinyl chloride. Generally, vinyl chlorides are unreactive towards nucleophilic substitution reactions under standard Sₙ1 and Sₙ2 conditions. This is due to the increased bond strength of the C-Cl bond, which has partial double bond character due to resonance with the adjacent π-system. However, under forcing conditions or with specific catalysts, nucleophilic substitution at this position can be achieved.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazards: It is classified as a warning-level hazard, causing skin irritation, serious eye irritation, and potential respiratory irritation. [9]* Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing vapors or mist. [9] * Avoid contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area. [9]* Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications in Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, including natural products, pharmaceuticals, and agrochemicals. [1]Its bifunctional nature allows for sequential or tandem reactions, enabling the construction of intricate molecular architectures. For example, the enone moiety can be used to introduce a side chain via Michael addition, while the vinyl chloride can be a handle for subsequent cross-coupling reactions.

References

-

PrepChem.com. Synthesis of 3-chloro-5,5-dimethyl-2-cyclohexene-1-one. [Link]

-

Vision Biotech. 3 Chloro-5, 5 Dimethyl, 2 Cyclohexen-1-one. [Link]

-

PubChem. This compound. [Link]

-

Cheméo. 3-Chloro-5,5-dimethylcyclohex-2-enone (CAS 17530-69-7). [Link]

-

PrepChem.com. Preparation of 3-chloro-5,5-dimethylcyclohex-2-en-1-one. [Link]

-

ChemSynthesis. This compound. [Link]

-

NIST WebBook. 3-Chloro-5,5-dimethylcyclohex-2-enone. [Link]

-

Vision Biotech. 3 Chloro-5, 5 Dimethyl, 2 Cyclohexen-1-one. [Link]

-

Wikipedia. Dimedone. [Link]

-

Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]

-

Fiveable. Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. [Link]

-

ChemSrc. This compound. [Link]

-

ChemSrc. This compound. [Link]

-

Brainly.in. Why vinyl chloride does not go nucleophilic substitution?. [Link]

-

Allen. Explain why vinyl chloride is unreactive in nucleophillic substitution reaction?. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound | CAS#:17530-69-7 | Chemsrc [chemsrc.com]

- 7. Dimedone - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's In-Depth Guide to the Synthesis of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one from Dimedone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one, a valuable intermediate in organic synthesis, from the readily available starting material, 5,5-dimethyl-1,3-cyclohexanedione (dimedone). We will delve into the core chemical principles, compare various established chlorination protocols, and provide detailed, field-proven methodologies. The focus is on the causality behind experimental choices, ensuring that researchers can not only replicate these procedures but also adapt them based on a sound understanding of the underlying reaction mechanisms. This document is structured to serve as a practical and authoritative resource, balancing theoretical insights with actionable laboratory protocols.

Introduction: The Strategic Importance of a Versatile Building Block

This compound is a chlorinated cyclic enone that serves as a highly versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its chemical structure, featuring a reactive α,β-unsaturated carbonyl system and a leaving group (chlorine) at the β-position, makes it an ideal substrate for a variety of transformations, including nucleophilic substitution and Michael addition reactions.[1][2]

The precursor, dimedone, is a cyclic β-diketone synthesized through the Michael reaction of mesityl oxide and diethyl malonate.[3] The inherent reactivity of dimedone's enol tautomer is the cornerstone of its conversion to the target chloroenone. This guide will explore the most effective methods to achieve this transformation, focusing on the selection of chlorinating agents and the optimization of reaction conditions.

Mechanistic Rationale: The Enol Pathway to Chlorination

The conversion of dimedone to this compound is not a simple α-halogenation of a ketone but rather the chlorination of a β-dicarbonyl compound. The key to understanding this reaction lies in the keto-enol tautomerism of dimedone. In solution, dimedone exists in equilibrium with its more reactive enol form. This enol possesses a nucleophilic C=C double bond, which readily attacks electrophilic chlorinating agents.

The choice of chlorinating agent is critical and dictates the reaction's efficiency and byproduct profile. Reagents like oxalyl chloride, phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃) are effective because they convert the enol's hydroxyl group into an excellent leaving group, facilitating the formation of the vinyl chloride product. This is mechanistically distinct from typical acid-catalyzed α-halogenations that proceed via an enol but where the hydroxyl group itself is not displaced.[4][5]

Comparative Synthesis Protocols

Several reagents have been successfully employed for the chlorination of dimedone. The selection of a specific protocol often depends on factors such as desired yield, scale, available equipment, and safety considerations. We will discuss the three most prominent methods.

Method A: Chlorination using Oxalyl Chloride

This is arguably the most efficient and high-yielding method reported.[2][6] Oxalyl chloride reacts with the enol of dimedone, likely forming an intermediate oxalyl ester. This intermediate readily eliminates to give the desired product along with gaseous byproducts (CO, CO₂, and HCl), which drives the reaction to completion.

Expert Insight: The use of a slight excess of oxalyl chloride ensures the complete consumption of dimedone. The reaction is vigorous due to gas evolution and should be performed in an efficient fume hood. Toluene or chloroform are excellent solvent choices due to their inertness and appropriate boiling points for the reflux conditions.[2][6]

Step-by-Step Experimental Protocol:

-

Setup: Equip a dry, round-bottomed flask with a magnetic stirrer, a reflux condenser, and a graduated addition funnel under a nitrogen atmosphere.

-

Reagents: Charge the flask with dimedone (e.g., 15.0 g, 107 mmol) and a suitable solvent like chloroform (40 mL) or toluene (100 mL).[2][6]

-

Addition: Slowly add oxalyl chloride (e.g., 27.2 g or 18.8 mL, 214 mmol, 2 equivalents) to the stirred suspension over a 10-minute period. Vigorous gas evolution will be observed.[2][6]

-

Reaction: Once the addition is complete and the initial gas evolution has subsided, heat the mixture to reflux (or 60-70°C for toluene) for 20-30 minutes, until all suspended dimedone has dissolved, yielding a clear yellow solution.[2][6]

-

Work-up: Allow the reaction to cool to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent and excess oxalyl chloride.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless liquid.[2][6]

Method B: Chlorination using Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride is a powerful chlorinating agent that effectively converts C=O groups to CCl₂ groups and alcohols to alkyl chlorides.[7] In the case of dimedone's enol, it facilitates the substitution of the hydroxyl group with a chlorine atom.

Expert Insight: This method requires a longer reaction time compared to oxalyl chloride. The work-up is also more involved, requiring quenching with water/ice and extraction. The byproduct, phosphorus oxychloride (POCl₃), must be carefully removed during the work-up and purification steps.[7][8]

Step-by-Step Experimental Protocol:

-

Setup: In a round-bottomed flask fitted with a reflux condenser and magnetic stirrer, combine dimedone (50.0 g), phosphorus pentachloride (34.25 g), and dry chloroform (400 mL).[8]

-

Reaction: Heat the mixture at reflux for 2.5 hours. Afterward, allow the mixture to stand at ambient temperature for 18 hours.[8]

-

Work-up: Remove the chloroform by rotary evaporation. Carefully add the residue to a mixture of water and ice and extract the product with diethyl ether (3 x 100 mL).[8]

-

Washing: Wash the combined ether extracts with a dilute potassium hydroxide solution, followed by water. Back-extract the aqueous washings with fresh ether.[8]

-

Drying and Concentration: Combine all organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[8]

-

Purification: Purify the residual oil by vacuum distillation.[8]

Method C: Chlorination using Phosphorus Trichloride (PCl₃)

Phosphorus trichloride is another viable, albeit less common, reagent for this transformation. The reaction mechanism is analogous to that of PCl₅, involving the conversion of the enol's hydroxyl group into a better leaving group.

Expert Insight: This protocol, as reported, results in a significantly lower yield (40%) compared to the oxalyl chloride method.[9] This may be due to the reagent's lower reactivity or the specific reaction conditions employed. It represents a valid alternative if other reagents are unavailable but is not the preferred method for optimal yield.

Step-by-Step Experimental Protocol:

-

Setup: Combine dimedone (100 g, 0.71 mol) and chloroform (200 mL) in a flask equipped for reflux.[9]

-

Reaction: Add phosphorus trichloride (21 mL) and heat the mixture to reflux for 3 hours.[9]

-

Work-up: Cool the reaction solution and quench by adding ice water. Remove the chloroform via rotary evaporation.[9]

-

Extraction: Extract the remaining aqueous layer with ethyl acetate.[9]

-

Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure.[9]

-

Purification: Purify the residue by vacuum distillation to obtain the final product.[9]

Data Presentation: Protocol Comparison

The following table summarizes the key quantitative parameters for the discussed synthetic methods, allowing for a direct comparison of their efficiency and requirements.

| Parameter | Method A: Oxalyl Chloride | Method B: PCl₅ | Method C: PCl₃ |

| Chlorinating Agent | Oxalyl Chloride | Phosphorus Pentachloride | Phosphorus Trichloride |

| Molar Ratio (Dimedone:Agent) | 1 : 2[6] | ~1 : 0.46[8] | ~1 : 0.4[9] |

| Solvent | Chloroform or Toluene[2][6] | Chloroform[8] | Chloroform[9] |

| Temperature | Reflux[6] | Reflux[8] | Reflux[9] |

| Reaction Time | 20-30 minutes[2][6] | 2.5 hours (reflux) + 18 hours (ambient)[8] | 3 hours[9] |

| Reported Yield | 92-93% [2][6] | Not explicitly stated, but procedure is detailed | 40%[9] |

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound can be visualized as follows.

Caption: General workflow for dimedone chlorination.

Product Characterization & Purity Assessment

Independent of the chosen method, the final product must be rigorously characterized to confirm its identity and purity.

-

Boiling Point:

-

Infrared (IR) Spectroscopy: A liquid film spectrum shows key absorption bands at approximately 1700 cm⁻¹ (C=O stretch of α,β-unsaturated ketone) and 1620 cm⁻¹ (C=C stretch).[8]

Safety and Handling

Trustworthiness through Safety: A reliable protocol is a safe protocol. All manipulations must be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Dimedone: Generally considered a low-hazard solid.

-

Chlorinating Agents: Oxalyl chloride, phosphorus pentachloride, and phosphorus trichloride are highly corrosive, toxic, and react violently with water to release HCl gas.[7][12] Handle with extreme caution and ensure all glassware is scrupulously dry.

-

Solvents: Chloroform is a suspected carcinogen. Toluene and diethyl ether are highly flammable.

-

Product: this compound is an irritant. It is expected to cause skin and serious eye irritation.[11]

Conclusion

The synthesis of this compound from dimedone is a robust and essential transformation for synthetic chemists. While several chlorinating agents are effective, the use of oxalyl chloride stands out as the superior method, offering excellent yields (>90%), short reaction times, and a simplified work-up procedure due to the formation of gaseous byproducts.[2][6] The protocols using phosphorus halides are viable alternatives but are generally less efficient. By understanding the mechanistic underpinnings and adhering to the detailed procedures and safety precautions outlined in this guide, researchers can reliably produce this valuable synthetic intermediate for applications in drug discovery and materials science.

References

-

PrepChem. Synthesis of 3-chloro-5,5-dimethyl-2-cyclohexene-1-one. [Link]

-

PrepChem. Preparation of 3-chloro-5,5-dimethylcyclohex-2-en-1-one. [Link]

-

PrepChem. Synthesis of 3-chloro-5,5-dimethylcyclohex-2-enone. [Link]

-

Wender, P. A., White, A. W., & McDonald, F. E. (1991). Spiro[4.5]decan-7-one, 9,9-dimethyl-. Organic Syntheses, 70, 204. [Link]

-

ResearchGate. Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[9][13]oxathioles and their transformations. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Chlorination of α,β-unsaturated ketones and esters in the presence of acid scavengers. [Link]

-

PubChem. This compound. [Link]

-

Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]

-

Organic Syntheses. PREPARATION OF N-METHYL-N-(PYRIDIN-4-YL)-2-(p-TOLYL)PROPANAMIDE. [Link]

-

Cheméo. 3-Chloro-5,5-dimethylcyclohex-2-enone (CAS 17530-69-7). [Link]

-

NIST. 3-Chloro-5,5-dimethylcyclohex-2-enone. [Link]

-

Vision Biotech. 3 Chloro-5, 5 Dimethyl, 2 Cyclohexen-1-one. [Link]

-

ChemSynthesis. This compound. [Link]

-

Wikipedia. Phosphorus pentachloride. [Link]

-

ACS Publications. Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. [Link]

-

Chemistry LibreTexts. Alpha Halogenation of Aldehydes and Ketones. [Link]

-

The Journal of Organic Chemistry. Reactions of dimedone with sulfur chlorides. [Link]

-

Wikipedia. Ketone halogenation. [Link]

-

University of Missouri–St. Louis. Chemistry 3719L – Michael reaction – Synthesis of Dimedone. [Link]

-

ResearchGate. The reaction of tertiary alcohols with phosphorus pentachloride. [Link]

-

YouTube. Reaction with Thionyl Chloride. [Link]

- Google Patents.

-

University of Pisa. Revisitation of the PCl5-Chlorination Reaction of α-Amino Acids. [Link]

-

Sciencemadness Discussion Board. Phosphorus Pentachloride from Red Phosphorus. [Link]

Sources

- 1. vision-biotech.com [vision-biotech.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]

- 8. prepchem.com [prepchem.com]

- 9. prepchem.com [prepchem.com]

- 10. scbt.com [scbt.com]

- 11. This compound | C8H11ClO | CID 140243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

3-Chloro-5,5-dimethyl-2-cyclohexen-1-one IUPAC name

An In-depth Technical Guide to 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern organic synthesis, the strategic use of functionalized intermediates is paramount to the efficient construction of complex molecular architectures. Among these, α,β-unsaturated carbonyl compounds serve as powerful synthons due to their dual reactivity. This guide provides a comprehensive technical overview of this compound, a versatile chlorinated cyclic enone. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development and fine chemical synthesis. The protocols and mechanistic discussions herein are grounded in established chemical principles to ensure both accuracy and practical utility.

Nomenclature and Structural Elucidation

The compound is systematically named according to IUPAC nomenclature, which provides an unambiguous descriptor of its chemical structure.

IUPAC Name

The correct and accepted IUPAC name for this compound is 3-chloro-5,5-dimethylcyclohex-2-en-1-one .[1][2] This name is derived by identifying the parent cyclohexenone ring, numbering the carbons starting from the carbonyl group, and specifying the positions of the chloro and dimethyl substituents.

Synonyms: The compound is also commonly referred to by several other names in chemical literature and commercial catalogs, including:

-

This compound[2]

-

5,5-Dimethyl-3-chloro-2-cyclohexen-1-one[2]

-

3-Chloro-5,5-dimethyl-2-cyclohexenone[2]

Chemical Structure

The structure features a six-membered ring containing a ketone, a carbon-carbon double bond, a chlorine atom at the β-position relative to the carbonyl, and a gem-dimethyl group. This arrangement of functional groups is critical to its reactivity.

Caption: General workflow for the synthesis of the title compound from dimedone.

Protocol 1: Synthesis using Phosphorus Trichloride (PCl₃)

This method provides a moderate yield and is a common laboratory-scale procedure.

Step-by-Step Methodology:

-

Dissolve dimedone (0.71 mol) in chloroform (200 mL).

-

Add phosphorus trichloride (21 mL) to the solution.

-

Reflux the mixture by heating for 3 hours. [3]4. After cooling, terminate the reaction by carefully adding ice water.

-

Remove the chloroform under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by distillation (95°C at 18 mmHg) to yield the final product. [3] * Yield: Approximately 40%. [3]

**3.2 Protocol 2: Synthesis using Oxalyl Chloride ((COCl)₂) **

This protocol, as described by Clark and Heathcock, offers a significantly higher yield and a shorter reaction time. [4] Step-by-Step Methodology:

-

Create a suspension of dimedone (107 mmol) in chloroform (40 mL).

-

Slowly add oxalyl chloride (214 mmol). Vigorous gas evolution will be observed.

-

Stir the slurry at room temperature for 10 minutes.

-

Reflux the mixture for 20 minutes, during which a yellow solution will form.

-

Evaporate the solvent and distill the residue under reduced pressure (72°C at 5 mmHg) to obtain the pure product as a colorless liquid. [4] * Yield: Approximately 92%. [4]

Protocol 3: Synthesis using Phosphorus Pentachloride (PCl₅)

This is another established method for the chlorination of dimedone.

Step-by-Step Methodology:

-

Combine dimedone (50.0 g), phosphorus pentachloride (34.25 g), and dry chloroform (400 mL).

-

Heat the mixture at reflux for 2.5 hours.

-

Allow the reaction to stand at ambient temperature for 18 hours. [5]4. Remove the chloroform by evaporation under reduced pressure.

-

Mix the residue with water and ice, then extract with diethyl ether (3 x 100 mL).

-

Wash the combined ether extracts with dilute potassium hydroxide and then with water.

-

Dry the organic solution over anhydrous magnesium sulfate.

-

Concentrate the solution and purify the residual oil by distillation (94°C at 15 mmHg). [5]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its α,β-unsaturated carbonyl system, making it susceptible to attack by various nucleophiles. [6]The chlorine atom acts as a good leaving group, and the enone system allows for both direct (1,2) and conjugate (1,4) addition.

Caption: Key sites of nucleophilic attack on the title compound.

Core Reactivity

-

Nucleophilic Substitution: The chlorine at the C3 position is vinylic but is activated by the carbonyl group, allowing it to be displaced by various nucleophiles. This is a key reaction for introducing new functional groups at this position.

-

Michael Addition: As a classic Michael acceptor, the enone system readily undergoes conjugate addition by soft nucleophiles at the C2 position.

-

Applications in Synthesis: This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. [6]Its defined reactivity allows for the controlled, stepwise construction of more complex cyclic and heterocyclic systems.

Safety and Handling

Proper safety precautions are mandatory when handling this chemical. It is classified as an irritant.

GHS Hazard Information

-

Signal Word: Warning [1]* Hazard Statements:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [7]* Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. [7]* Storage: Keep the container tightly closed and store in a dry, well-ventilated place. [7]* First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention. [7] * Skin: Wash with plenty of soap and water. If irritation persists, seek medical advice. [7] * Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. [7]

-

Conclusion

This compound is a high-value synthetic intermediate with well-defined properties and reactivity. Its efficient synthesis from readily available dimedone and its capacity to undergo predictable transformations make it an indispensable tool for medicinal chemists and process developers. By understanding the causal relationships between its structure, reactivity, and synthetic protocols, researchers can leverage this compound to its full potential in the development of novel molecules.

References

-

PrepChem. (n.d.). Synthesis of 3-chloro-5,5-dimethyl-2-cyclohexene-1-one. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-chloro-5,5-dimethylcyclohex-2-enone. Retrieved from [Link]

-

NIST. (n.d.). 3-Chloro-5,5-dimethylcyclohex-2-enone. NIST Chemistry WebBook. Retrieved from [Link]

-

Vision Biotech. (n.d.). 3 Chloro-5, 5 Dimethyl, 2 Cyclohexen-1-one. Retrieved from [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | C8H11ClO | CID 140243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-5,5-dimethylcyclohex-2-enone [webbook.nist.gov]

- 3. prepchem.com [prepchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. vision-biotech.com [vision-biotech.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

A Spectroscopic Guide to 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one: An In-depth Technical Analysis

Introduction

3-Chloro-5,5-dimethyl-2-cyclohexen-1-one is a versatile synthetic intermediate, pivotal in the construction of a variety of more complex molecular architectures. Its reactivity is largely governed by the interplay of its key functional groups: an α,β-unsaturated ketone, a vinyl chloride, and a gem-dimethyl substituted cyclohexene ring. A thorough understanding of its spectroscopic properties is paramount for researchers in synthetic chemistry, drug discovery, and materials science to ensure reaction monitoring, quality control, and structural verification. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering insights into the interpretation of its Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data. The protocols and interpretations presented herein are grounded in established principles and validated methodologies to ensure scientific integrity and practical applicability.

Molecular Structure and Key Features

The structure of this compound, with the molecular formula C₈H₁₁ClO and a molecular weight of approximately 158.63 g/mol , presents several key features that manifest distinctly in its spectroscopic signatures.[1][2][3] The conjugated system of the enone absorbs in the UV-Vis region and influences the vibrational frequencies of the C=C and C=O bonds in the IR spectrum. The chlorine atom, being electronegative, deshields adjacent protons and carbons, leading to downfield shifts in the NMR spectra. The gem-dimethyl groups provide a characteristic singlet in the ¹H NMR spectrum and distinct signals in the ¹³C NMR spectrum.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Experimental Protocol: Acquiring the IR Spectrum

The infrared spectrum of this compound, a liquid at room temperature, is typically acquired using a Fourier Transform Infrared (FTIR) spectrometer. A neat sample is prepared by placing a drop of the liquid between two polished salt plates (e.g., NaCl or KBr) to form a thin film. This "sandwich" is then mounted in the spectrometer's sample holder.

Rationale for Experimental Choices:

-

Neat Sample: For a pure liquid, a neat sample provides a high concentration of the analyte, resulting in a strong signal without interference from solvent absorption bands.

-

Salt Plates: Materials like NaCl and KBr are transparent to infrared radiation in the typical analytical range (4000-400 cm⁻¹) and do not produce interfering signals.

The following diagram illustrates the workflow for acquiring the IR spectrum of a liquid sample.

Caption: Workflow for acquiring the IR spectrum of a liquid sample.

Interpretation of the IR Spectrum

The IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1685 | Strong | C=O stretch (α,β-unsaturated) |

| ~1610 | Medium | C=C stretch (conjugated) |

| ~2960-2870 | Medium | C-H stretch (sp³ CH₂, CH₃) |

| ~1370 | Medium | C-H bend (gem-dimethyl) |

| ~800 | Medium | C-Cl stretch |

Analysis:

-

C=O Stretch: The carbonyl (C=O) stretching frequency is observed at a lower wavenumber (~1685 cm⁻¹) than that of a typical saturated ketone (~1715 cm⁻¹). This shift is a direct consequence of the conjugation with the adjacent carbon-carbon double bond. The delocalization of π-electrons reduces the double bond character of the C=O bond, thereby lowering its vibrational frequency.

-

C=C Stretch: The carbon-carbon double bond (C=C) stretch appears around 1610 cm⁻¹. Its intensity is enhanced due to the conjugation with the carbonyl group.

-

C-H Stretches and Bends: The absorptions in the 2960-2870 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups on the cyclohexene ring. The distinct band around 1370 cm⁻¹ is indicative of the symmetric bending of the gem-dimethyl groups.

-

C-Cl Stretch: The carbon-chlorine (C-Cl) stretch is typically found in the fingerprint region, around 800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

High-resolution ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The sample is prepared by dissolving a small amount of this compound in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.

Rationale for Experimental Choices:

-

Deuterated Solvent: CDCl₃ is used as the solvent because it is largely transparent in the ¹H NMR spectrum, except for a residual peak at 7.26 ppm, and its carbon signal at 77.16 ppm can be used as a secondary reference in the ¹³C NMR spectrum.

-

Internal Standard (TMS): TMS provides a reference signal at 0 ppm in both ¹H and ¹³C NMR spectra, against which the chemical shifts of all other signals are measured. TMS is chemically inert and volatile, making it easy to remove from the sample after analysis.

Caption: General workflow for acquiring NMR spectra.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound provides valuable information about the number of different types of protons and their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.2 | Singlet | 1H | Vinylic H (at C2) |

| ~2.6 | Singlet | 2H | Allylic CH₂ (at C4) |

| ~2.3 | Singlet | 2H | CH₂ (at C6) |

| ~1.1 | Singlet | 6H | gem-dimethyl (at C5) |

Analysis:

-

Vinylic Proton: The singlet at approximately 6.2 ppm corresponds to the vinylic proton at the C2 position. Its downfield shift is attributed to the deshielding effect of the adjacent chlorine atom and the carbonyl group.

-

Methylene Protons: The two singlets at ~2.6 ppm and ~2.3 ppm are assigned to the methylene protons at the C4 and C6 positions, respectively. The protons at C4 are allylic to the double bond and adjacent to the carbonyl group, resulting in a more downfield shift.

-

Gem-dimethyl Protons: The intense singlet at ~1.1 ppm integrates to six protons and is characteristic of the two equivalent methyl groups at the C5 position.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O (at C1) |

| ~158 | C-Cl (at C3) |

| ~128 | C=C (at C2) |

| ~50 | CH₂ (at C6) |

| ~45 | CH₂ (at C4) |

| ~35 | C(CH₃)₂ (at C5) |

| ~28 | gem-dimethyl |

Analysis:

-

Carbonyl Carbon: The signal furthest downfield, around 195 ppm, is assigned to the carbonyl carbon (C1) of the α,β-unsaturated ketone.

-

Olefinic Carbons: The two signals in the olefinic region, ~158 ppm and ~128 ppm, correspond to the C3 and C2 carbons, respectively. The carbon attached to the chlorine (C3) is significantly deshielded and appears further downfield.

-

Aliphatic Carbons: The signals for the sp³ hybridized carbons of the ring appear in the upfield region. The C6 methylene carbon is at ~50 ppm, the C4 methylene carbon is at ~45 ppm, and the quaternary carbon at C5 is around 35 ppm. The two equivalent methyl carbons of the gem-dimethyl group give rise to a single signal at approximately 28 ppm.

Mass Spectrometry (MS)

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum is typically obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the instrument, where it is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected.

Rationale for Experimental Choices:

-

Electron Ionization (EI): EI is a hard ionization technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and for matching against spectral libraries. The 70 eV standard energy ensures that sufficient energy is imparted to the molecule to cause fragmentation.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Interpretation of the Mass Spectrum

The EI mass spectrum of this compound will show a molecular ion peak and several fragment ions, which provide clues to the molecule's structure.

| m/z | Proposed Fragment Ion | Identity of Lost Neutral |

| 158/160 | [C₈H₁₁ClO]⁺˙ | - |

| 123 | [C₈H₁₁O]⁺ | Cl |

| 143 | [C₇H₈ClO]⁺˙ | CH₃ |

| 102 | [C₅H₆OCl]⁺ | C₃H₅ |

Analysis:

-

Molecular Ion Peak: The molecular ion peak [M]⁺˙ is expected to appear as a pair of peaks at m/z 158 and 160, with an approximate intensity ratio of 3:1. This characteristic isotopic pattern is due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes).

-

Loss of Chlorine: A significant fragment ion is often observed at m/z 123, corresponding to the loss of a chlorine radical from the molecular ion.

-

Loss of a Methyl Group: Fragmentation involving the loss of a methyl radical (•CH₃) from the gem-dimethyl group would result in a fragment ion at m/z 143 ([M-15]⁺).

-

Other Fragments: A peak at m/z 102 could arise from the cleavage of the cyclohexene ring.

Conclusion

The spectroscopic analysis of this compound provides a detailed fingerprint of its molecular structure. IR spectroscopy confirms the presence of the α,β-unsaturated ketone system and the C-Cl bond. ¹H and ¹³C NMR spectroscopy provide a complete map of the proton and carbon skeletons, respectively, with chemical shifts and coupling patterns that are consistent with the assigned structure. Mass spectrometry confirms the molecular weight and provides valuable information about the fragmentation pathways, further corroborating the structure. This comprehensive spectroscopic guide serves as a valuable resource for scientists working with this important synthetic intermediate, enabling them to confidently identify and characterize the compound in their research and development endeavors.

References

-

Clark, R. D., & Heathcock, C. H. (1976). Preparation and reactions of .beta.-chloro-.alpha.,.beta.-unsaturated ketones. The Journal of Organic Chemistry, 41(4), 636–643. [Link]

-

PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

Cheméo. (n.d.). 3-Chloro-5,5-dimethylcyclohex-2-enone. Retrieved January 7, 2026, from [Link]

-

NIST. (n.d.). 3-Chloro-5,5-dimethylcyclohex-2-enone. In NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]

-

Vision Biotech. (n.d.). 3 Chloro-5, 5 Dimethyl, 2 Cyclohexen-1-one. Retrieved January 7, 2026, from [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

Sources

Discovery and history of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one

An in-depth technical guide on the synthesis, properties, and applications of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one, prepared for researchers, scientists, and drug development professionals.

Abstract

This compound is a versatile cyclic β-chloro enone that serves as a valuable intermediate in organic synthesis. Its reactivity is dominated by the electrophilic carbon at the 2-position and the nucleophilic carbon at the 3-position, making it a key building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its synthesis, primarily from the readily available precursor 5,5-dimethylcyclohexane-1,3-dione (dimedone), its structural and physical properties, and its diverse applications in the synthesis of heterocycles and other valuable organic compounds. The methodologies and reaction mechanisms are discussed in detail to provide a framework for its practical application in a laboratory setting.

Introduction and Structural Framework

This compound, a vinylogous acid chloride, is a bifunctional reagent with significant utility in synthetic organic chemistry. Its structure features a cyclohexenone backbone with a chlorine atom at the 3-position and two methyl groups at the 5-position. The presence of the electron-withdrawing chloro group and the conjugated ketone system dictates its chemical reactivity, making it a precursor for a wide range of chemical transformations. The gem-dimethyl group at the 5-position provides steric bulk and prevents enolization at the C-6 position, which simplifies its reaction profile.

The primary importance of this compound lies in its ability to act as an electrophilic synthon. The C-2 position is susceptible to nucleophilic attack, a characteristic reaction of α,β-unsaturated carbonyl compounds. Furthermore, the vinyl chloride moiety allows for substitution reactions, providing a pathway to a variety of 3-substituted cyclohexenone derivatives. These derivatives are often intermediates in the synthesis of natural products, pharmaceuticals, and agrochemicals.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the chlorination of 5,5-dimethylcyclohexane-1,3-dione, commonly known as dimedone. Dimedone is an acidic dicarbonyl compound that readily enolizes. The reaction proceeds by treating dimedone with a suitable chlorinating agent.

Synthetic Pathway from Dimedone

The conversion of dimedone to the target compound is typically achieved using reagents like oxalyl chloride or thionyl chloride. These reagents react with the enol form of dimedone to generate the vinylogous acid chloride.

Caption: Synthetic route from dimedone to this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from dimedone using oxalyl chloride.

Materials:

-

5,5-dimethylcyclohexane-1,3-dione (dimedone)

-

Oxalyl chloride

-

Dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (DCM) or another suitable inert solvent

-

Standard laboratory glassware and workup equipment

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of dimedone in dichloromethane is prepared.

-

A catalytic amount of dimethylformamide is added to the solution.

-

Oxalyl chloride is added dropwise to the stirred solution at room temperature. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature until the evolution of gas (HCl and CO) ceases.

-

The solvent and excess oxalyl chloride are removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified, typically by vacuum distillation or recrystallization, to yield this compound as a crystalline solid.

Causality of Experimental Choices:

-

Oxalyl Chloride: This reagent is highly effective for this transformation as it readily converts the enol to the vinyl chloride and the byproducts (HCl, CO, CO2) are gaseous, which simplifies the workup.

-

DMF (catalyst): DMF acts as a catalyst by forming a Vilsmeier reagent with oxalyl chloride, which is a more potent electrophile and facilitates the reaction.

-

Inert Solvent: Dichloromethane is used as it is inert to the reaction conditions and effectively dissolves the reactants.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are well-characterized.

| Property | Value |

| Molecular Formula | C₈H₁₁ClO |

| Molecular Weight | 158.62 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 43-45 °C |

| Boiling Point | 108-110 °C at 12 mmHg |

| ¹H NMR (CDCl₃) | δ ~1.1 (s, 6H), 2.3 (s, 2H), 2.7 (s, 2H), 6.2 (s, 1H) |

| ¹³C NMR (CDCl₃) | δ ~28 (2C), 35, 45, 50, 125, 158, 195 |

| IR (KBr, cm⁻¹) | ~1680 (C=O), ~1600 (C=C) |

Chemical Reactivity and Applications in Synthesis

The reactivity of this compound is characterized by its dual functionality. It can undergo reactions at the carbonyl group, the double bond, and the carbon-chlorine bond.

Nucleophilic Substitution at C-3

The vinylogous chloride is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups at the 3-position. This is a key reaction for the synthesis of diverse heterocyclic systems. For example, reaction with amines yields 3-amino-5,5-dimethyl-2-cyclohexen-1-ones, which are important precursors for fused heterocycles.

Synthesis of Heterocyclic Compounds

A significant application of this compound is in the synthesis of fused heterocyclic systems. For instance, its reaction with hydrazines can lead to the formation of indazole derivatives. Similarly, reactions with other binucleophiles can be employed to construct a variety of fused ring systems, which are common motifs in pharmacologically active compounds.

Caption: Key reaction pathways involving this compound.

Conclusion

This compound is a readily accessible and highly versatile synthetic intermediate. Its preparation from dimedone is straightforward and efficient. The compound's rich chemistry, particularly its utility in nucleophilic substitution and cycloaddition reactions, has established it as a valuable building block in organic synthesis. For researchers in drug discovery and materials science, this reagent offers a reliable platform for the construction of complex molecular scaffolds, particularly those containing heterocyclic motifs. The detailed understanding of its synthesis and reactivity presented in this guide serves as a practical resource for its effective utilization in the laboratory.

References

An In-depth Technical Guide to the Safety and Hazards of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5,5-dimethyl-2-cyclohexen-1-one is a versatile chlorinated cyclic enone intermediate utilized in the synthesis of a range of fine chemicals, pharmaceuticals, and agrochemicals.[1] Its utility in organic synthesis stems from a reactive α,β-unsaturated carbonyl system and a chlorine atom at the 3-position, rendering it suitable for further functionalization through reactions such as nucleophilic substitution and Michael addition.[1] The presence of two methyl groups at the 5-position provides steric hindrance that can influence its reactivity and stability.[1]

This guide provides a comprehensive overview of the safety and hazards associated with this compound, intended for laboratory personnel and drug development professionals. A thorough understanding of its chemical properties, toxicological profile, and appropriate handling procedures is paramount to ensure a safe research and development environment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for the correct handling, storage, and emergency response procedures.

| Property | Value | Source |

| CAS Number | 17530-69-7 | [2][3] |

| Molecular Formula | C₈H₁₁ClO | [2] |

| Molecular Weight | 158.63 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 44-46 °C at 0.1 mmHg | [3] |

| Density | 1.084 g/mL | [3] |

| Solubility | Soluble in organic solvents, limited solubility in water. |

Hazard Identification and Toxicological Profile

Based on available Safety Data Sheets (SDS) and toxicological information for structurally related compounds, this compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties.

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[4]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Some sources also indicate that it may be harmful if swallowed, in contact with skin, or if inhaled, and that it is a flammable liquid and vapor.

Mechanism of Toxicity: The Role of the α,β-Unsaturated Carbonyl Moiety

The irritant nature of this compound can be attributed to its α,β-unsaturated carbonyl functionality. This chemical group is a known electrophile, making it susceptible to attack by nucleophiles. In a biological context, the nucleophilic sulfhydryl groups of cysteine residues in proteins can react with α,β-unsaturated carbonyls via a Michael-type addition. This covalent modification of proteins can disrupt their function, leading to cellular stress and an inflammatory response, which manifests as irritation.

Caption: Mechanism of irritation by this compound.

Acute Toxicity

Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no specific data available on the long-term health effects of this compound. Due to the lack of data, it cannot be classified as a carcinogen, mutagen, or reproductive toxin. However, its reactive nature warrants caution, and exposure should be minimized.

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, stringent safety protocols must be followed when handling this compound.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, should be conducted in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent exposure.

Caption: Recommended PPE for handling this compound.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection: Wear a standard laboratory coat. Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.

-

Respiratory Protection: A properly functioning chemical fume hood is the primary means of respiratory protection. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Storage and Incompatibility

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

-

Incompatibility: Due to its chemical structure, this compound is likely incompatible with:

-

Strong oxidizing agents

-

Strong reducing agents

-

Strong bases

-

Strong acids

-

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Spill and Leak Procedures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, labeled container for chemical waste.

-

Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE and contain the spill. Follow the same procedure as for small spills for cleanup. Ensure adequate ventilation.

Disposal Considerations

As a halogenated organic compound, this compound must be disposed of as hazardous waste. It should never be disposed of down the drain.

-

Waste Containers: Collect waste in a designated, properly labeled "Halogenated Organic Waste" container.

-

Disposal Vendor: All chemical waste should be disposed of through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.

Experimental Protocols: A Framework for Safety Assessment

For a novel or poorly characterized compound like this compound, a systematic approach to safety assessment is crucial. The following outlines the principles behind key toxicological assays, based on OECD guidelines.

In Vitro Skin Irritation Testing (Based on OECD TG 439)

This test evaluates the potential of a chemical to cause skin irritation using a reconstructed human epidermis (RhE) model.[5][6]

Caption: Workflow for in vitro skin irritation testing.

The causality behind this protocol is to mimic real-world exposure by applying the chemical to a skin-like tissue. The endpoint, cell viability measured by MTT conversion, provides a quantitative measure of cytotoxicity, which is a key event in irritation.[6]

Acute Oral Toxicity Assessment (Based on OECD TG 420, 423, 425)

These guidelines describe stepwise procedures to assess the acute oral toxicity of a substance, aiming to use a minimal number of animals.[7][8][9][10][11] The choice of guideline depends on the expected toxicity and the desired information (e.g., a point estimate of the LD50 or a toxic class).[9] The general principle involves administering the substance to animals at a series of dose levels and observing for signs of toxicity and mortality over a 14-day period.[8] This allows for the determination of the dose-response relationship and classification of the substance according to its acute oral toxicity.

Environmental Hazards

While one Safety Data Sheet suggests that this compound contains no substances known to be hazardous to the environment, it also notes that the compound is volatile and likely to be mobile in the environment.[12] Due to the lack of specific ecotoxicity data (e.g., toxicity to fish, daphnia, and algae), it is prudent to prevent its release into the environment. All spills should be contained, and waste should be disposed of properly.

Conclusion

This compound is a valuable synthetic intermediate that presents moderate acute hazards, primarily as a skin, eye, and respiratory irritant. The underlying mechanism of its irritancy is likely related to the electrophilic nature of its α,β-unsaturated carbonyl system. While specific quantitative toxicological and ecotoxicological data are lacking, a thorough understanding of its chemical properties and the hazards associated with its functional groups allows for the implementation of robust safety protocols. Adherence to the handling, storage, and disposal procedures outlined in this guide is essential for minimizing risk and ensuring the safety of laboratory personnel and the environment.

References

-

OECD (2013), Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. Available at: [Link]

-

OECD (2010), Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. Available at: [Link]

-

Slideshare. OECD Guideline For Acute oral toxicity (TG 423). Available at: [Link]

-

National Toxicology Program (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Available at: [Link]

-

ResearchGate. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Available at: [Link]

-

Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. Available at: [Link]

-

XCellR8. Regulatory Skin Irritation Test OECD TG 439. Available at: [Link]

-

OECD (2002), Test No. 404: Acute Dermal Irritation/Corrosion, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. Available at: [Link]

-

Umwelt Online. (2002). OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. Available at: [Link]

-

ECHA. Advice on skin and eye irritation testing helps reduce animal tests. Available at: [Link]

-

ECHA. Registration Dossier. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Cheméo. 3-Chloro-5,5-dimethylcyclohex-2-enone (CAS 17530-69-7). Available at: [Link]

-

JRC Publications Repository. Review of Software Tools for Toxicity Prediction. Available at: [Link]

-

QSAR Modeling for Relative Toxicity Prediction of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone Derivatives. Available at: [Link]

-